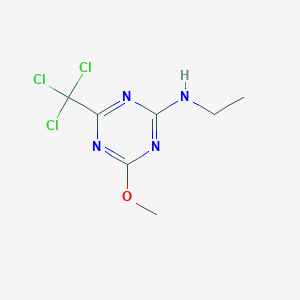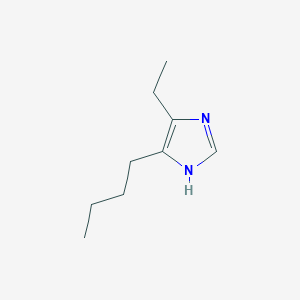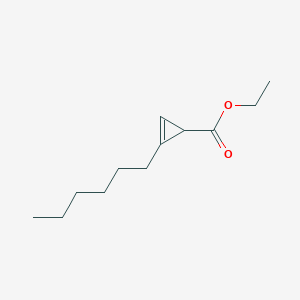
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its trichloromethyl group, which can impart unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The trichloromethyl group can be oxidized to form different products.
Reduction: Reduction reactions can modify the triazine ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation but typically involve controlled temperatures and solvents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with a different functional group, while substitution reactions could introduce new substituents onto the triazine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The trichloromethyl group could play a role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-Ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine might include other triazine derivatives with different substituents, such as:
- N-Methyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
- N-Ethyl-4-ethoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other triazine derivatives.
Eigenschaften
CAS-Nummer |
156242-72-7 |
|---|---|
Molekularformel |
C7H9Cl3N4O |
Molekulargewicht |
271.5 g/mol |
IUPAC-Name |
N-ethyl-4-methoxy-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H9Cl3N4O/c1-3-11-5-12-4(7(8,9)10)13-6(14-5)15-2/h3H2,1-2H3,(H,11,12,13,14) |
InChI-Schlüssel |
AJNMZOFIKNDCEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC(=N1)C(Cl)(Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-Benzylideneamino]phenoxy}(dimethyl)silyl](/img/structure/B14263765.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)

![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
![N-[2-(Ethenyloxy)ethyl]-N-methylnitramide](/img/structure/B14263782.png)
![1-({[(3-Phenoxyphenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14263787.png)

![4-[(5-Bromopentyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14263797.png)
![3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate](/img/structure/B14263799.png)
![4-Cyano-3-fluorophenyl 4-[(pentyloxy)methyl]benzoate](/img/structure/B14263803.png)


![4,4'-(1-{4-[Bis(4-methylphenyl)amino]phenyl}ethane-1,1-diyl)diphenol](/img/structure/B14263817.png)
![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)
